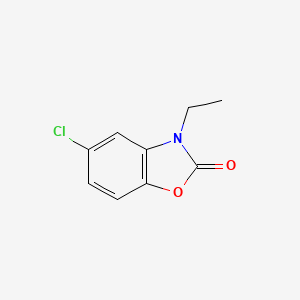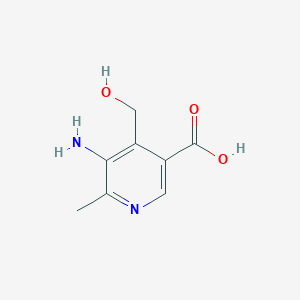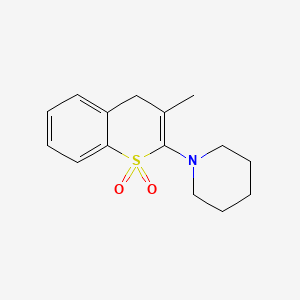![molecular formula C8H12O B14726618 5-Oxaspiro[3.5]non-6-ene CAS No. 5818-45-1](/img/structure/B14726618.png)
5-Oxaspiro[3.5]non-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxaspiro[3.5]non-6-ene is a chemical compound with the molecular formula C8H12O. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound contains a spiro linkage between a nonane ring and an oxane ring, making it an interesting subject of study in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[3.5]non-6-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical chemistry, where free radicals are generated and used to form the spiro linkage. For example, the intramolecular hydrogen atom transfer (HAT) process promoted by radicals can be employed to achieve the desired cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxaspiro[3.5]non-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as potassium cyanide, methylmagnesium iodide, and methyl-lithium can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spiro compounds, while reduction can produce reduced spiro derivatives .
Aplicaciones Científicas De Investigación
5-Oxaspiro[3.5]non-6-ene has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound can be used in the study of biological systems and as a potential scaffold for drug development.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may find applications in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Oxaspiro[3.5]non-6-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparación Con Compuestos Similares
- 1-Oxaspiro[2.6]non-6-ene
- 1-Oxaspiro[4.5]decan-6-one
- 1-Oxaspiro[3.6]dec-7-ene
Comparison: 5-Oxaspiro[3.5]non-6-ene is unique due to its specific spiro linkage and ring structure. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the oxane ring and the specific positioning of the spiro linkage .
Propiedades
Número CAS |
5818-45-1 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
5-oxaspiro[3.5]non-6-ene |
InChI |
InChI=1S/C8H12O/c1-2-7-9-8(4-1)5-3-6-8/h2,7H,1,3-6H2 |
Clave InChI |
CYGUEIIEWSTZIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


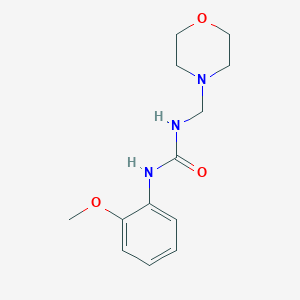
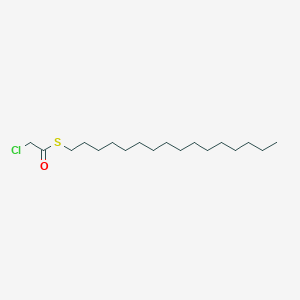
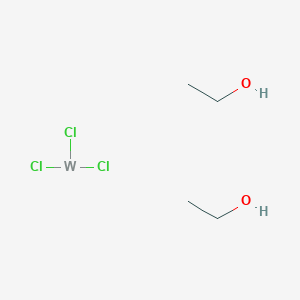

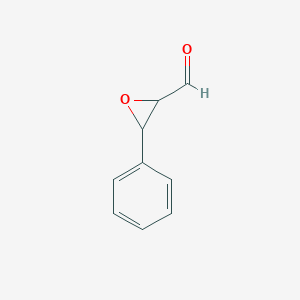
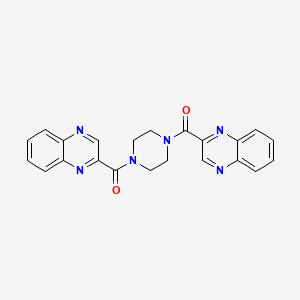
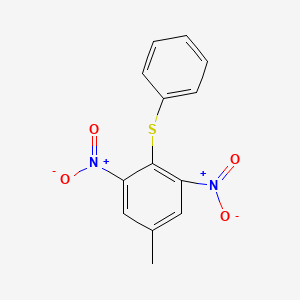

![4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14726569.png)
